molecular formula C28H21N5O2S2 B10951143 (2E)-7-methyl-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-7-methyl-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B10951143
M. Wt: 523.6 g/mol
InChI Key: VZJUNIKETCOUOM-PXLXIMEGSA-N
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Description

7-METHYL-3-OXO-N-PHENYL-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as phenyl, pyrazolyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-3-OXO-N-PHENYL-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and pyrimidine rings, followed by the introduction of the various substituents. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-3-OXO-N-PHENYL-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl, pyrazolyl, and thienyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce dihydro derivatives.

Scientific Research Applications

7-METHYL-3-OXO-N-PHENYL-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 7-METHYL-3-OXO-N-PHENYL-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrazolyl Derivatives: Compounds containing the pyrazolyl group with varying additional functional groups.

Uniqueness

The uniqueness of 7-METHYL-3-OXO-N-PHENYL-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of substituents and the resulting biological activity

Properties

Molecular Formula

C28H21N5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(2E)-7-methyl-3-oxo-N-phenyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H21N5O2S2/c1-17-23(26(34)31-20-11-6-3-7-12-20)25(21-13-8-14-36-21)33-27(35)22(37-28(33)30-17)15-19-16-29-32-24(19)18-9-4-2-5-10-18/h2-16,25H,1H3,(H,29,32)(H,31,34)/b22-15+

InChI Key

VZJUNIKETCOUOM-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(NN=C3)C4=CC=CC=C4)/SC2=N1)C5=CC=CS5)C(=O)NC6=CC=CC=C6

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)SC2=N1)C5=CC=CS5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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